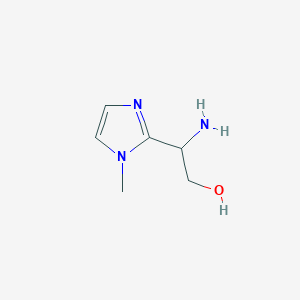![molecular formula C13H12N2O2 B13080708 Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the pyrazoloquinoline family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused pyrazole and quinoline ring system, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the reaction of pyrazole derivatives with quinoline precursors under specific conditions. One common method includes the regioselective iodination of pyrazolo[1,5-a]quinoline derivatives followed by carbonylation catalyzed with palladium complexes under pressure in methanol solution . The resulting intermediate is then transformed into the desired carboxylate ester through alkaline hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and as a building block for combinatorial chemistry.
Biology: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
- Dihydropyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[5,4-h]quinazolines
Comparison: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and potential for therapeutic applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-8-10-7-6-9-4-2-3-5-12(9)15(10)14-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
YKTSGDNDISNXTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)

![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)





